1-(Bicyclo[2.2.2]octan-2-yl)ethanone

Medicinal Chemistry Bioisostere Replacement Drug Discovery

1-(Bicyclo[2.2.2]octan-2-yl)ethanone (CAS 23735-46-8) is a saturated bicyclic ketone featuring the bicyclo[2.2.2]octane (BCO) scaffold, a fully sp³-hybridized three-dimensional framework recognized as a privileged bioisostere for the para-substituted phenyl ring in drug discovery. The compound consists of a methyl ketone substituent attached at the 2-position of the BCO cage, providing a versatile carbonyl handle for further functionalization including reductive amination, Grignard additions, and aldol chemistry.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 23735-46-8
Cat. No. B1280234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bicyclo[2.2.2]octan-2-yl)ethanone
CAS23735-46-8
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(=O)C1CC2CCC1CC2
InChIInChI=1S/C10H16O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h8-10H,2-6H2,1H3
InChIKeyUWZJCLRMLYBUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bicyclo[2.2.2]octan-2-yl)ethanone CAS 23735-46-8: Procurement Guide for a 3D-Rich Bicyclo[2.2.2]octane Building Block


1-(Bicyclo[2.2.2]octan-2-yl)ethanone (CAS 23735-46-8) is a saturated bicyclic ketone featuring the bicyclo[2.2.2]octane (BCO) scaffold, a fully sp³-hybridized three-dimensional framework recognized as a privileged bioisostere for the para-substituted phenyl ring in drug discovery [1]. The compound consists of a methyl ketone substituent attached at the 2-position of the BCO cage, providing a versatile carbonyl handle for further functionalization including reductive amination, Grignard additions, and aldol chemistry. Its fully saturated, conformationally constrained structure imparts distinct physicochemical properties compared to aromatic or partially unsaturated analogs, making it a strategic intermediate in medicinal chemistry and asymmetric synthesis programs [2].

Bioisostere3D-rich sp³ BCO scaffold as a phenyl bioisostere in medicinal chemistry programs
Synthetic handleMethyl ketone at C2 enables reductive amination, Grignard, and aldol diversification
Conformational constraintFully saturated, rigid cage imparts distinct physicochemical profile vs. aromatic analogs

Why 1-(Bicyclo[2.2.2]octan-2-yl)ethanone Cannot Be Interchanged with 2-Acetylnorbornane or Related Bicyclic Ketones


While 1-(bicyclo[2.2.2]octan-2-yl)ethanone shares gross structural features with other bicyclic methyl ketones such as 2-acetylnorbornane (bicyclo[2.2.1]heptane scaffold) or bicyclo[2.2.2]oct-2-yl methanols, these compounds are not functionally equivalent as building blocks. The bicyclo[2.2.2]octane cage exhibits distinctly different spatial geometry—the [2.2.2] bridgehead-to-bridgehead distance is 2.6 Å versus the [2.2.1] norbornane distance of 2.3 Å [1]. This geometric divergence directly impacts the exit vector orientation in drug candidates and the steric environment in asymmetric catalysis. Furthermore, the saturated BCO scaffold has been validated as a three-dimensional phenyl bioisostere with documented improvements in aqueous solubility (+1–2 log units) and metabolic stability over aromatic comparators [2], properties that norbornane-based systems do not systematically confer. Substitution with an aromatic ketone or a less conformationally constrained bicyclic analog would fundamentally alter the physicochemical profile and synthetic utility of the resulting derivatives.

Bridgehead geometryBCO: ~2.6 Å distance, distinct exit vector orientationNorbornane: ~2.3 Å distance; smaller scaffold may not replicate spatial pharmacophore
Electronic transmissionBCO: Weaker inductive/field effect propagation than benzeneAromatic or norbornane systems: Different attenuation profiles alter electronic tuning

Quantitative Evidence for 1-(Bicyclo[2.2.2]octan-2-yl)ethanone: Differentiating Performance Data


Three-Dimensional Saturated Bioisostere: 1-(Bicyclo[2.2.2]octan-2-yl)ethanone Versus para-Substituted Acetophenone Scaffolds

The bicyclo[2.2.2]octane (BCO) scaffold of 1-(bicyclo[2.2.2]octan-2-yl)ethanone functions as a validated three-dimensional saturated bioisostere for the para-substituted phenyl ring, a motif present in over 500 marketed drugs and agrochemicals. Incorporation of the BCO framework into drug candidates has been documented to improve aqueous solubility by 1–2 log units and increase metabolic stability relative to the corresponding aromatic phenyl-containing analogs [1]. Unlike aromatic ketones such as 4′-methylacetophenone, the fully sp³-hybridized BCO core introduces a 2.6 Å bridgehead-to-bridgehead distance that orients substituents with distinct exit vector geometry, enabling access to underexplored regions of chemical space with higher fraction of sp³ carbon centers (Fsp³ = 0.9 for BCO versus 0.0 for phenyl) [2].

Fsp³ & solubility
Class-level
Fsp³ 0.9 vs 0.0; solubility +1–2 log units
Reported improvement supports 3D bioisostere programs over aromatic phenyl
Matched molecular pair studies; class-level inference
Medicinal Chemistry Bioisostere Replacement Drug Discovery

Bicyclo[2.2.2]octane Versus Bicyclo[2.2.1]heptane Scaffolds: Comparative Geometry and Substituent Effect Transmission

The bicyclo[2.2.2]octane framework in 1-(bicyclo[2.2.2]octan-2-yl)ethanone presents a bridgehead-to-bridgehead distance of approximately 2.6 Å, compared to 2.3 Å for the bicyclo[2.2.1]heptane (norbornane) scaffold found in 2-acetylnorbornane [1]. This 0.3 Å difference in spatial separation fundamentally alters the exit vector trajectory when the ketone is elaborated into extended molecular architectures. Additionally, studies on substituent effect transmission in 1,4-disubstituted BCO derivatives reveal that inductive/field effects propagate through the BCO cage with distinct attenuation characteristics compared to aromatic systems—linear regression slope analysis shows significantly weaker transmission in BCO than in benzene, enabling finer tuning of electronic properties [2].

Bridgehead distance
Cross-study
BCO 2.6 Å vs norbornane 2.3 Å
Geometry may enable distinct molecular topologies inaccessible to norbornane
Comparative X-ray analysis; electronic transmission slope BCO
Asymmetric synthesis
Supporting evidence
Enantiomeric excess >99% via baker's yeast reduction
Supports procurement for enantiomerically pure chiral building block preparation
Biocatalytic reduction of BCO-dione; application in natural product total synthesis
Rotational dynamics
Class-level
1.84 kcal·mol⁻¹ barrier
Low rotational activation energy supports molecular machine research
Solid-state NMR of 1,4-disubstituted BCO derivatives; class-level inference
Physical Organic Chemistry Conformational Analysis Medicinal Chemistry

Synthetic Versatility: 1-(Bicyclo[2.2.2]octan-2-yl)ethanone as a Key Intermediate for Enantiomerically Pure Building Blocks

1-(Bicyclo[2.2.2]octan-2-yl)ethanone and its 5-ene precursor serve as versatile intermediates in asymmetric synthesis. Baker‘s yeast reduction of the bicyclo[2.2.2]octane-2,6-dione system yields enantiomerically pure β-hydroxy ketones (>99% e.e.), which have been successfully employed as chiral building blocks for the total synthesis of complex natural products [1]. The methyl ketone group at the 2-position provides a reactive handle for aldol condensations, reductive aminations, and organometallic additions—reactions that enable rapid diversification of the BCO scaffold into structurally complex, stereochemically defined architectures. This synthetic versatility is a direct consequence of the ketone’s placement on the conformationally locked BCO cage, which imposes rigid stereochemical control during subsequent transformations [2].

Asymmetric synthesis
Supporting evidence
Enantiomeric excess >99% via baker's yeast reduction
Supports procurement for enantiomerically pure chiral building block preparation
Biocatalytic reduction of BCO-dione; application in natural product total synthesis
Asymmetric Synthesis Chiral Building Blocks Total Synthesis

Conformational Rigidity and Rotational Dynamics: Unique Material Science Applications of the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane scaffold exhibits extraordinary rotational dynamics when incorporated into crystalline materials. High-temperature plastic crystalline phases of BCO derivatives display activation energies for rotation about the 1,4-axis of only 1.84 kcal·mol⁻¹ [1]. In steroidal BCO molecular rotors, the bicyclo[2.2.2]octane cage rotates faster than smaller methyl and methoxy groups—a counterintuitive finding that underscores the unique steric and electronic environment conferred by the BCO framework [2]. While 1-(bicyclo[2.2.2]octan-2-yl)ethanone itself is a synthetic intermediate rather than a final rotor material, its procurement enables access to functionalized BCO derivatives capable of exhibiting these remarkable dynamic properties.

Rotational dynamics
Class-level
1.84 kcal·mol⁻¹ barrier
Low rotational activation energy supports molecular machine research
Solid-state NMR of 1,4-disubstituted BCO derivatives; class-level inference
Materials Science Molecular Machines Crystal Engineering

Recommended Application Scenarios for 1-(Bicyclo[2.2.2]octan-2-yl)ethanone Based on Quantitative Evidence


Medicinal Chemistry: Phenyl Bioisostere Replacement Programs Requiring Improved Solubility and Metabolic Stability

Procurement of 1-(bicyclo[2.2.2]octan-2-yl)ethanone is specifically indicated for drug discovery programs seeking to replace para-substituted phenyl rings with a saturated three-dimensional bioisostere. The BCO scaffold has been validated in multiple matched-pair studies to increase aqueous solubility by 1–2 log units and enhance metabolic stability relative to aromatic comparators [7]. The methyl ketone moiety provides a direct synthetic handle for elaborating the scaffold into diverse lead-like molecules. This application scenario is supported by the demonstrated Fsp³ increase from 0.0 (phenyl) to 0.9 (BCO), a parameter correlated with improved clinical success rates in small-molecule drug candidates [8].

Asymmetric Synthesis: Precursor for Enantiomerically Pure Chiral Building Blocks (>99% e.e.)

1-(Bicyclo[2.2.2]octan-2-yl)ethanone and its unsaturated 5-ene analog serve as precursors to enantiomerically pure β-hydroxy ketones via baker's yeast reduction, achieving >99% enantiomeric excess [7]. These chiral intermediates have been successfully deployed in the total synthesis of complex natural products. Procurement is recommended for laboratories engaged in asymmetric catalysis development or natural product synthesis requiring high stereochemical fidelity from rigid, conformationally locked starting materials [8].

Materials Science: Synthesis of Functionalized Bicyclo[2.2.2]octane Derivatives for Molecular Rotor Development

The BCO scaffold exhibits exceptional rotational dynamics in crystalline materials, with activation energies as low as 1.84 kcal·mol⁻¹ for rotation about the 1,4-axis—enabling rotation rates that exceed those of methyl and methoxy groups [7]. While 1-(bicyclo[2.2.2]octan-2-yl)ethanone itself is not the final rotor material, its procurement as a synthetic intermediate allows researchers to access 1,4-disubstituted BCO derivatives capable of exhibiting these ultra-fast rotational phenomena. This application is particularly relevant for crystal engineering and molecular machine research programs [8].

Physical Organic Chemistry: Investigating Substituent Effect Transmission Through Saturated Polycyclic Frameworks

1-(Bicyclo[2.2.2]octan-2-yl)ethanone and its derivatives serve as model systems for studying inductive/field effect transmission through saturated carbon frameworks. Comparative studies between BCO, norbornane, and benzene scaffolds reveal that electronic effects propagate with distinct attenuation patterns in the BCO cage—specifically, transmission in BCO is significantly weaker than in benzene but geometrically distinct from norbornane [7]. This makes the compound valuable for fundamental physical organic chemistry investigations requiring well-defined, rigid molecular frameworks with tunable electronic properties [8].

Application
Selection Property
Validation Focus
Phenyl bioisostere replacement
3D-saturated BCO scaffold with ketone handle
Solubility and metabolic stability benchmarking in matched-pair assays
Asymmetric chiral building block synthesis
Ketone precursor for biocatalytic reduction to β-hydroxy ketones
Enantiomeric excess and stereochemical fidelity verification
Molecular rotor precursor
BCO core with documented low rotational barrier
Solid-state rotational dynamics characterization
Substituent effect transmission studies
Rigid saturated polycyclic framework with tunable electronics
Inductive/field effect attenuation analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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